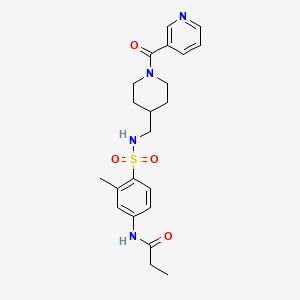

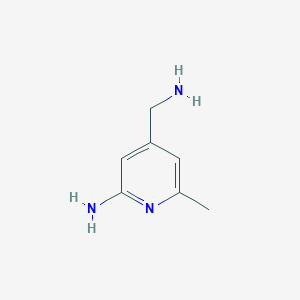

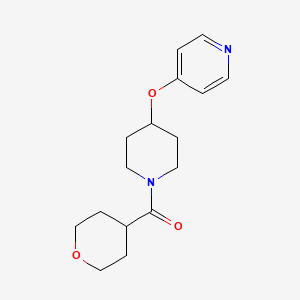

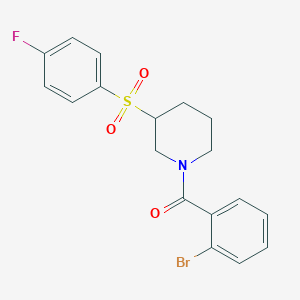

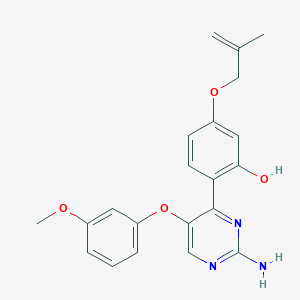

N-(3-methyl-4-(N-((1-nicotinoylpiperidin-4-yl)methyl)sulfamoyl)phenyl)propionamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of piperidine derivatives, which includes “N-(3-methyl-4-(N-((1-nicotinoylpiperidin-4-yl)methyl)sulfamoyl)phenyl)propionamide”, involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Aplicaciones Científicas De Investigación

Enzymatic Inhibition

Compounds with sulfonamide moieties have been extensively studied for their inhibitory activity against various enzymes. For example, aromatic sulfonamides have shown to be effective inhibitors of carbonic anhydrase isoenzymes, which play crucial roles in physiological processes like respiration and acid-base balance (Supuran, Maresca, Gregáň, & Remko, 2013). These findings underscore the potential of sulfonamide compounds in designing inhibitors for therapeutic applications.

Antimicrobial Properties

The antimicrobial activity of sulfonamide-containing compounds is another significant area of interest. Novel sulfonamide derivatives have been synthesized and tested for their antimicrobial efficacy against a variety of bacterial and fungal strains. Some derivatives have displayed promising results, highlighting their potential as antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014). These studies contribute to the ongoing search for new antimicrobial drugs in response to the global challenge of antibiotic resistance.

Synthesis of Pharmacologically Active Derivatives

Research has also focused on synthesizing novel derivatives of sulfonamide compounds to evaluate their pharmacological activities. This includes exploring their potential as anticancer, anti-inflammatory, and analgesic agents. The structural modification of these molecules aims to enhance their biological activity and reduce potential side effects (Sondhi, Johar, Singhal, Dastidar, Shukla, & Raghubir, 2000). Such research is pivotal in the development of new therapeutic agents that could address unmet medical needs.

Mecanismo De Acción

Target of Action

The primary target of this compound is the Mixed Lineage Kinase Domain-Like Protein (MLKL) . MLKL is a key component in the necroptosis pathway, a form of programmed cell death .

Mode of Action

The compound acts as an inhibitor of the MLKL protein. It achieves this by covalently modifying the Cys88 residue of the protein, thereby blocking its function . This modification prevents the MLKL protein from interacting with downstream effectors in the necroptosis pathway .

Biochemical Pathways

The compound primarily affects the necroptosis pathway . By inhibiting the MLKL protein, it disrupts the formation of the necrosome complex, which includes the proteins RIP1 and RIP3 . This disruption prevents the downstream effects of necroptosis, including cell death .

Result of Action

The primary result of the compound’s action is the prevention of necroptotic cell death . By inhibiting the MLKL protein, the compound disrupts the necroptosis pathway and prevents the cell death that would normally result from this process .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored at temperatures between +2°C to +8°C . Additionally, the compound is sensitive to light and should be protected from it . The compound’s efficacy may also be influenced by the specific cellular environment, including the presence of other proteins and molecules.

Propiedades

IUPAC Name |

N-[3-methyl-4-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methylsulfamoyl]phenyl]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N4O4S/c1-3-21(27)25-19-6-7-20(16(2)13-19)31(29,30)24-14-17-8-11-26(12-9-17)22(28)18-5-4-10-23-15-18/h4-7,10,13,15,17,24H,3,8-9,11-12,14H2,1-2H3,(H,25,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGDCPCFLZGODRS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)C3=CN=CC=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N4O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-methyl-4-(N-((1-nicotinoylpiperidin-4-yl)methyl)sulfamoyl)phenyl)propionamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-bromophenyl)acetamide](/img/structure/B2404630.png)

![2-[(3,5-dimethylisoxazol-4-yl)methyl]-8-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2404635.png)

![1-Benzhydryl-3-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]urea](/img/structure/B2404636.png)

![(2-phenylthiazol-4-yl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2404639.png)

![N-(2,4-difluorophenyl)-2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2404644.png)